1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone
Overview
Description
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring, which is known for its significant biological activities. Thiazole derivatives are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antifungal, and antiviral activities .
Preparation Methods
The synthesis of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone can be achieved through various methods. One common approach involves the condensation of aromatic amines, ammonium thiocyanate, and 3-chloroacetylacetone in the presence of polyethylene glycol as a solvent . This method is considered eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Another method involves a one-pot, five-component reaction using anilines, 3-chloropentane-2,4-dione, ammonium thiocyanate, thiosemicarbazide, and dialkylacetylene dicarboxylate . This approach is also efficient and produces the compound in high yields.
Chemical Reactions Analysis
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying biological pathways and mechanisms.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
These compounds share similar structures but differ in their substituents, which can affect their biological activities and chemical reactivity. The unique combination of the p-tolylamino group in this compound contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHFWPMWDRNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354297 | |
Record name | 7R-0250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71047-48-8 | |
Record name | 7R-0250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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